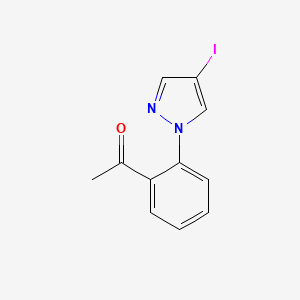
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a phenyl ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under oxidative conditions.
Coupling with phenyl ethanone: The iodinated pyrazole is then coupled with a phenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Substitution reactions: Products with various functional groups replacing the iodine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling reactions: Complex organic molecules with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It may be used in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the pyrazole ring can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(4-Bromo-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(2-(4-Fluoro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique biological activities.
Propriétés
Formule moléculaire |
C11H9IN2O |
|---|---|
Poids moléculaire |
312.11 g/mol |
Nom IUPAC |
1-[2-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9IN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |
Clé InChI |
MNMCEHJRQPLOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1N2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


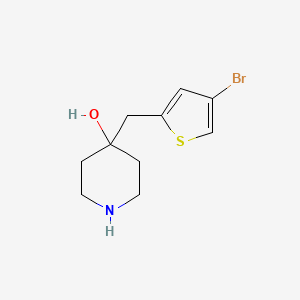
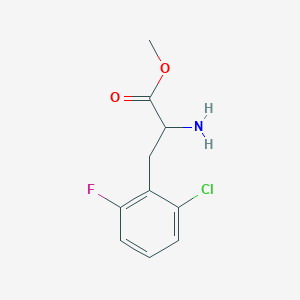
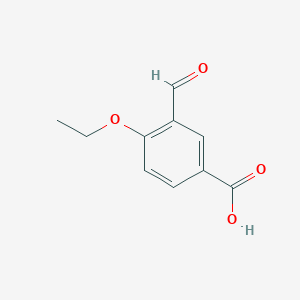
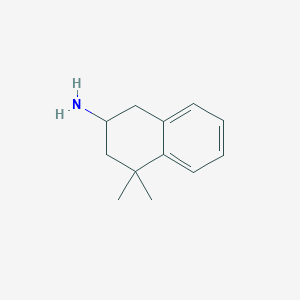
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)

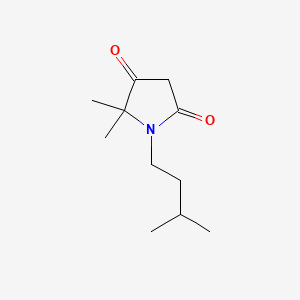
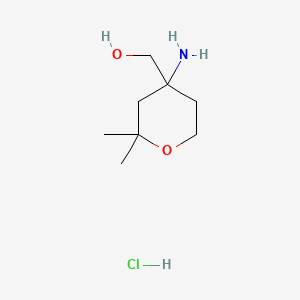
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
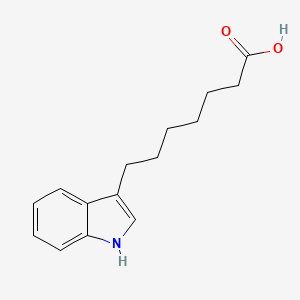
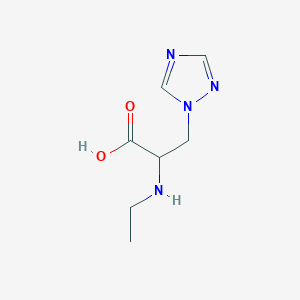
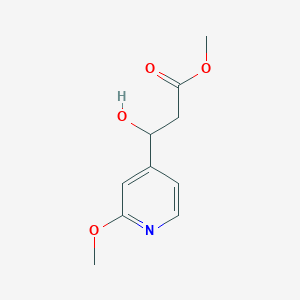
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
